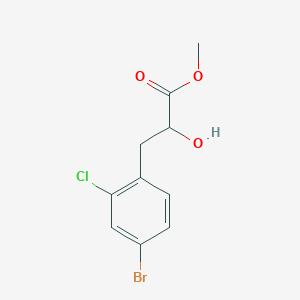

Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate

CAS No.:

Cat. No.: VC18339908

Molecular Formula: C10H10BrClO3

Molecular Weight: 293.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrClO3 |

|---|---|

| Molecular Weight | 293.54 g/mol |

| IUPAC Name | methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate |

| Standard InChI | InChI=1S/C10H10BrClO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 |

| Standard InChI Key | DXXAYUHFRNUKDG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC1=C(C=C(C=C1)Br)Cl)O |

Introduction

Structural Features:

-

Core Backbone: Hydroxypropanoate structure with a hydroxyl group (-OH) attached to the propanoate chain.

-

Aromatic Substituents: A bromo (Br) group at position 4 and a chloro (Cl) group at position 2 on the phenyl ring.

-

Functional Groups:

-

Ester group (-COOCH₃) contributing to its chemical reactivity.

-

Hydroxyl group (-OH), which influences hydrogen bonding and solubility.

-

Synthesis

The synthesis of methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate involves esterification and halogenation reactions. Below is a typical synthetic pathway:

-

Starting Materials:

-

A phenol derivative with appropriate substitution (4-bromo-2-chlorophenol).

-

Glycolic acid or its derivatives for introducing the hydroxypropanoate moiety.

-

-

Reaction Steps:

-

Esterification of glycolic acid with methanol in the presence of an acid catalyst to form methyl glycolate.

-

Electrophilic aromatic substitution to introduce bromine and chlorine atoms on the phenyl ring.

-

Coupling of the substituted phenyl ring with methyl glycolate via condensation reactions.

-

-

Industrial Optimization:

-

Continuous flow reactors are often used to enhance yield and control reaction conditions.

-

Biological Activity

Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate has been studied for its potential pharmacological properties:

Antimicrobial Activity:

-

The compound's halogenated aromatic structure enhances lipophilicity, aiding in membrane penetration of microbial cells.

-

Preliminary studies suggest activity against bacterial strains due to its ability to disrupt enzymatic pathways.

Anticancer Potential:

-

The unique substitution pattern of bromine and chlorine may improve binding affinity to specific cancer-related enzymes or receptors.

-

The hydroxyl group could facilitate hydrogen bonding interactions with biological targets, modulating cellular pathways.

Applications

This compound has potential applications across multiple fields:

Pharmaceutical Development:

-

As a scaffold for designing antimicrobial or anticancer drugs.

-

Potential use as a lead compound for further medicinal chemistry optimization.

Chemical Research:

-

A model compound for studying halogen effects on aromatic systems.

-

Useful in exploring ester hydrolysis mechanisms in organic chemistry.

Comparative Analysis with Related Compounds

To better understand its uniqueness, here is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate | Methyl group instead of chlorine | Antimicrobial activity reported |

| Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate | Fluorine substitution instead of bromine | Potential anticancer properties |

| Methyl (3R)-3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate | Chiral center at propanoate | Not extensively studied |

The specific bromo-chloro substitution pattern in methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate appears to confer distinct biological activities compared to these analogs.

Research Directions

Further research into this compound is warranted to explore its full potential:

-

Mechanistic Studies:

-

Investigating its interaction with biological targets such as enzymes or receptors.

-

Studying its metabolism and pharmacokinetics in biological systems.

-

-

Synthetic Modifications:

-

Introducing other substituents on the aromatic ring to enhance activity.

-

Exploring enantiomeric purity for chiral derivatives.

-

-

Toxicological Profiling:

-

Assessing safety profiles for therapeutic applications.

-

Evaluating environmental impact due to its halogenated nature.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume